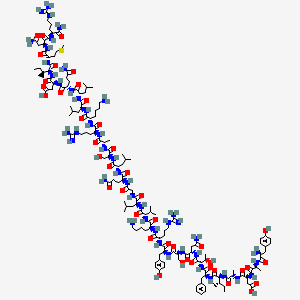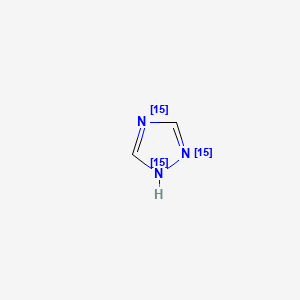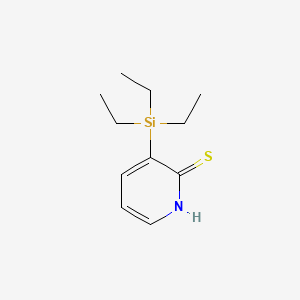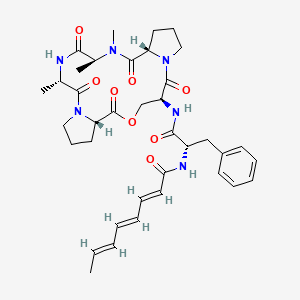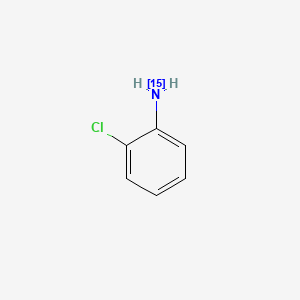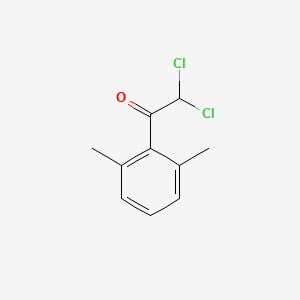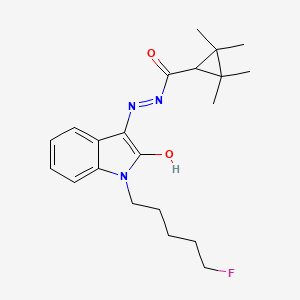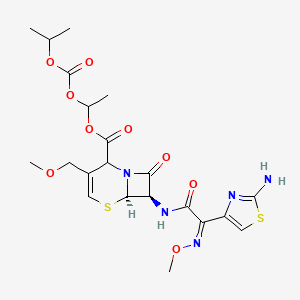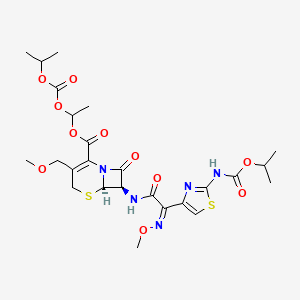
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is the labeled analogue of 1-β-D-Arabinofuranosyluracil-2-C-methyl . It is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate . It is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C .
Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O6. Its molecular weight is 262.241.Mécanisme D'action
1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate . Studies have profiled PSI-7977 as a nucleotide inhibitor of hepatitis C virus, exerting selective inhibitory effects towards HCV NS5B polymerase .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves the conversion of uracil to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Uracil", "D-Arabinose", "Methyl-d3 iodide", "13C-labeled carbon dioxide" ], "Reaction": [ "Step 1: Uracil is converted to 5-iodouracil by reaction with iodine and potassium iodide.", "Step 2: 5-iodouracil is then reacted with D-Arabinose in the presence of silver triflate to form 1-β-D-Arabinofuranosyluracil.", "Step 3: The 2-C position of 1-β-D-Arabinofuranosyluracil is then methylated using methyl-d3 iodide to form 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3.", "Step 4: Finally, 13C-labeled carbon dioxide is used to introduce the 13C label at the appropriate position to yield the desired product, 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C." ] } | |
Numéro CAS |
1256490-38-6 |
Formule moléculaire |
C10H14N2O6 |
Poids moléculaire |
262.241 |
Nom IUPAC |
1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuteriomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3 |
Clé InChI |
NBKORJKMMVZAOZ-FPJDFJPSSA-N |
SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Synonymes |
1-(2-C-Methyl-d3, 13C-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione; 1-((2R,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyl-d3, 13C-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione; Sofosbuvir Impurity 12-d3, 13C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



